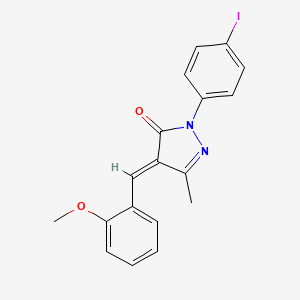
2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as IMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. IMP is a heterocyclic compound that belongs to the pyrazolone family and possesses several unique properties that make it an attractive candidate for scientific investigation.
Mécanisme D'action
The exact mechanism of action of 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, this compound has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potent activity against various targets, including COX-2, cancer cells, and microbial pathogens. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of the molecular mechanism of action of this compound, and the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Additionally, further research is needed to determine the potential applications of this compound in other fields of research, such as neurology and immunology.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis of this compound can be achieved through a multi-step process, and it exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities. Despite its potential toxicity, this compound remains an attractive candidate for drug development and further research is needed to fully understand its molecular mechanism of action and potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multi-step process that involves the condensation of 4-iodobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. The imine is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with ethyl acetoacetate in the presence of acetic anhydride and triethylamine to produce the final product, this compound.
Applications De Recherche Scientifique
2-(4-iodophenyl)-4-(2-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported that this compound exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(4E)-2-(4-iodophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-12-16(11-13-5-3-4-6-17(13)23-2)18(22)21(20-12)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARANWDWCLTTF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)

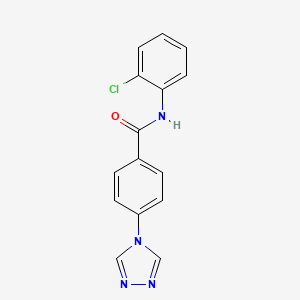

![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)
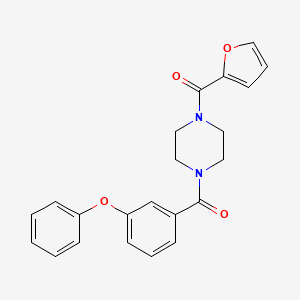

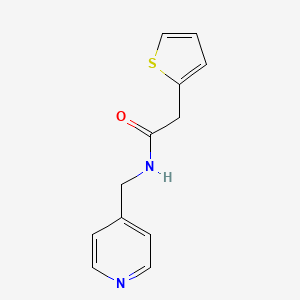
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)
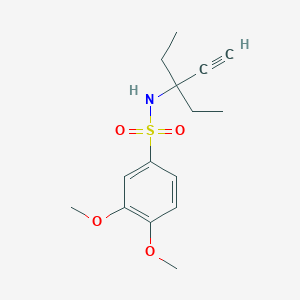
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)